Cas no 154334-72-2 (Cyclosporin A,6-(threo-3-hydroxy-N-methyl-L-leucine)- (9CI))

Cyclosporin A,6-(threo-3-hydroxy-N-methyl-L-leucine)- (9CI) structure
154334-72-2 structure
Product Name:Cyclosporin A,6-(threo-3-hydroxy-N-methyl-L-leucine)- (9CI)
CAS-nummer:154334-72-2
MF:C59H107N11O12
MW:1162.5473959446
CID:170812
PubChem ID:474050
Update Time:2025-04-19

Cyclosporin A,6-(threo-3-hydroxy-N-methyl-L-leucine)- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • Cyclosporin A,6-(threo-3-hydroxy-N-methyl-L-leucine)- (9CI)
    • (3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R)-1-hydroxy-2-methylpropyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28
    • DTXSID70165594
    • [MeLeu(3-OH)1]-CsA
    • CHEMBL2371686
    • (MeLeu(3-OH)1)-CsA
    • 154334-72-2
    • Cyclosporin A, 6-(threo-3-hydroxy-N-methyl-L-leucine)-
    • Inchi: 1S/C59H107N11O12/c1-25-40-55(78)64(18)30-45(71)65(19)41(26-31(2)3)52(75)63-46(35(10)11)58(81)66(20)42(27-32(4)5)51(74)60-38(16)50(73)61-39(17)54(77)67(21)43(28-33(6)7)56(79)68(22)44(29-34(8)9)57(80)69(23)47(36(12)13)59(82)70(24)48(53(76)62-40)49(72)37(14)15/h31-44,46-49,72H,25-30H2,1-24H3,(H,60,74)(H,61,73)(H,62,76)(H,63,75)/t38-,39+,40-,41-,42-,43-,44-,46-,47-,48-,49+/m0/s1
    • InChI-sleutel: ZWSDLBLNECTKMP-BDBXRLBOSA-N
    • LACHT: O[C@H](C(C)C)[C@H]1C(N[C@H](C(N(C)CC(N(C)[C@H](C(N[C@H](C(N(C)[C@H](C(N[C@@H](C)C(N[C@H](C)C(N(C)[C@H](C(N(C)[C@H](C(N(C)[C@H](C(N1C)=O)C(C)C)=O)CC(C)C)=O)CC(C)C)=O)=O)=O)CC(C)C)=O)C(C)C)=O)CC(C)C)=O)=O)CC)=O

Berekende eigenschappen

  • Exacte massa: 1161.81071
  • Monoisotopische massa: 1161.81006789g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 5
  • Aantal waterstofbondacceptatoren: 12
  • Zware atoomtelling: 82
  • Aantal draaibare bindingen: 13
  • Complexiteit: 2220
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 11
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 6.7
  • Topologisch pooloppervlak: 279Ų

Experimentele eigenschappen

  • PSA: 278.8
Aanbevolen leveranciers
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Yunnanjiuzhen
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Yunnanjiuzhen
Jinan Hanyu Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.